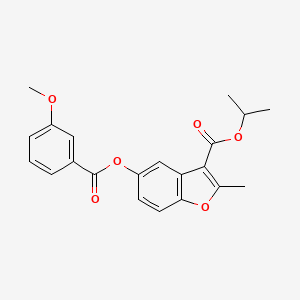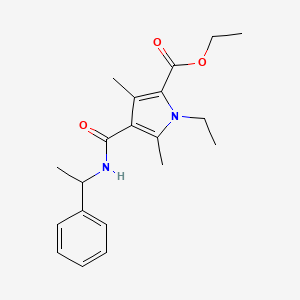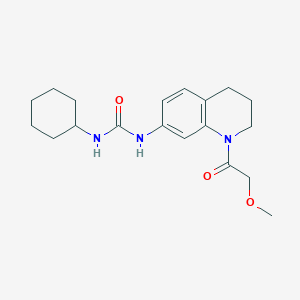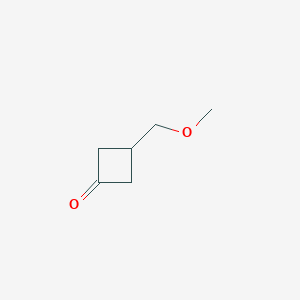
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives, including those substituted with sulfonyl groups and heteroaryl moieties, play a significant role in drug discovery due to their versatile biological activities and potential as therapeutic agents. Research on such compounds often aims at discovering new pharmacological targets or enhancing the activity and selectivity of existing molecules.
Synthesis Analysis
The synthesis of piperazine derivatives with complex substitutions involves multi-step organic synthesis, starting from simpler piperazine rings and sequentially adding functional groups. For instance, Borrmann et al. (2009) developed adenosine A2B receptor antagonists through a series of chemical modifications to the piperazine backbone, showcasing the intricate synthesis strategies employed in creating compounds with high affinity and selectivity for biological targets (Borrmann et al., 2009).
Molecular Structure Analysis
The structural analysis of piperazine derivatives often involves X-ray crystallography to determine the conformation and arrangement of atoms within the molecule. Kumar et al. (2007) described the synthesis and crystal structure of a novel bioactive piperazine derivative, highlighting the chair conformation of the piperazine ring and the spatial orientation of sulfonyl and phenyl groups (Kumar et al., 2007).
Scientific Research Applications
1. Adenosine A2B Receptor Antagonism
A study by Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showing high selectivity and subnanomolar affinity as A2B adenosine receptor antagonists. This includes compounds structurally related to 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine, indicating potential applications in targeting A2B adenosine receptors (Borrmann et al., 2009).
2. Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified compounds including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as potent glycine transporter 1 (GlyT1) inhibitors. These compounds, related to the target chemical, exhibit potential for central nervous system applications (Yamamoto et al., 2016).
3. HIV-1 Reverse Transcriptase Inhibition
Romero et al. (1994) synthesized and evaluated analogues of a piperazine compound for their inhibition of HIV-1 reverse transcriptase. This research suggests that derivatives of 4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine may have applications in HIV treatment (Romero et al., 1994).
4. Antibacterial Activities
Qi (2014) explored the antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives. This suggests potential antimicrobial applications for compounds structurally related to the target chemical (Qi, 2014).
5. Insecticidal Properties
Cai et al. (2010) designed and synthesized 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives based on a serotonergic ligand, showing biological activities against the armyworm Pseudaletia separata. This research indicates potential insecticidal applications for similar compounds (Cai et al., 2010).
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF6N3O3S/c18-14-9-11(16(19,20)21)10-25-15(14)26-5-7-27(8-6-26)31(28,29)13-3-1-12(2-4-13)30-17(22,23)24/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSZZOJJUIAFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF6N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)


![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)
![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)


![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)